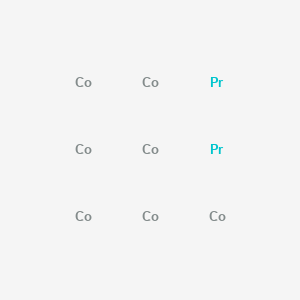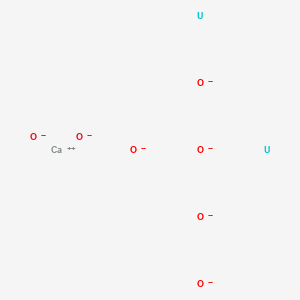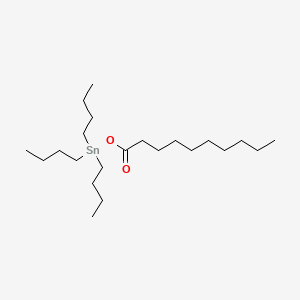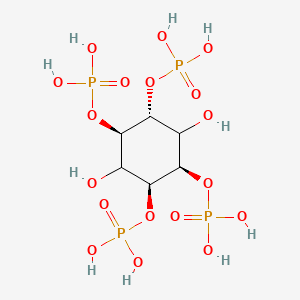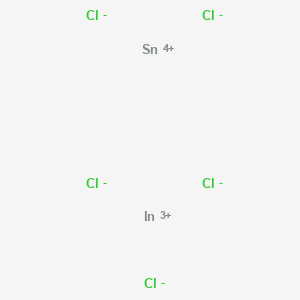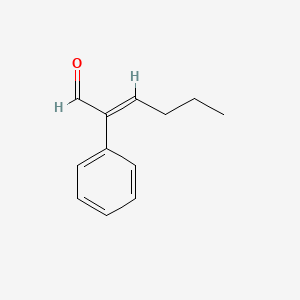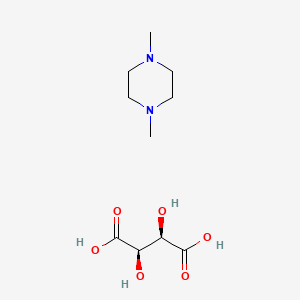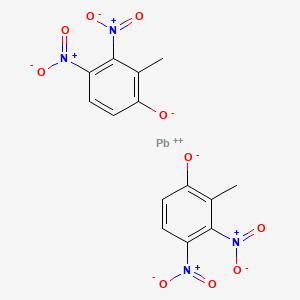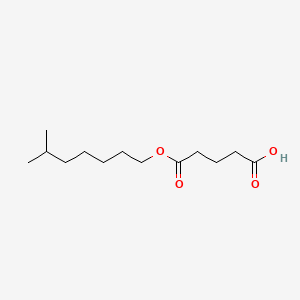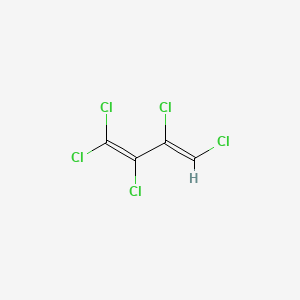
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C18H17NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the first position and a (3-methoxypropyl)amino group at the fourth position on the anthraquinone core.
Preparation Methods
The synthesis of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The (3-methoxypropyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthraquinone with 3-methoxypropylamine under controlled conditions, typically in the presence of a catalyst or under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is used in the production of various industrial dyes and pigments, providing vibrant and stable colors for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Hydroxyanthraquinone: Lacks the (3-methoxypropyl)amino group, resulting in different chemical and biological properties.
4-Aminoanthraquinone: Lacks the hydroxy group, affecting its reactivity and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, leading to different oxidation and reduction behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
93982-26-4 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-hydroxy-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-23-10-4-9-19-13-7-8-14(20)16-15(13)17(21)11-5-2-3-6-12(11)18(16)22/h2-3,5-8,19-20H,4,9-10H2,1H3 |
InChI Key |
CTKVYBVRHPGRCA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


